S-Propyl thioacetate is a naturally occurring organosulfur compound classified as a thiocarboxylic ester. It has been identified in onions (Allium cepa) []. Research on its specific role within the plant or its biological effects is currently limited.
The functional groups present in S-propyl thioacetate (a thioester and a sulfide) are known to participate in various biological processes. Here are some potential areas where S-propyl thioacetate might be used in future research:
S-Propyl thioacetate has the chemical formula C₅H₁₀OS and is classified as an organosulfur compound. It is an ester derived from thioacetic acid and propanol, characterized by a sulfur atom bonded to an ethyl group and an acetyl group. This compound typically appears as a colorless liquid with a distinct odor and is soluble in organic solvents. Its structure can be represented as follows:
This reaction is thermodynamically favorable, with a Gibbs free energy change of approximately -32.2 kJ/mol .
Research indicates that S-Propyl thioacetate exhibits biological activity, particularly in its ability to interact with various enzymes and proteins. It may participate in metabolic pathways involving thiol compounds, which are crucial for cellular functions. The compound's reactivity suggests potential roles in biochemistry related to detoxification processes or as intermediates in synthetic pathways for pharmaceuticals .
S-Propyl thioacetate finds applications in various fields:
Studies have shown that S-Propyl thioacetate interacts with biological systems through various mechanisms. Its hydrolysis products, such as propyl mercaptan, may engage with enzymes involved in detoxification processes. Additionally, research indicates that the compound's reactivity can influence metabolic pathways involving thiol groups, which are essential for numerous bio
Several compounds share structural similarities with S-Propyl thioacetate. Below is a comparison highlighting its uniqueness:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| Ethyl thioacetate | C₄H₈OS | Shorter carbon chain; used similarly in synthesis |
| Methyl thioacetate | C₃H₆OS | More volatile; often used in flavoring |
| Butyl thioacetate | C₅H₁₂OS | Longer carbon chain; different reactivity |
S-Propyl thioacetate is unique due to its specific carbon chain length and the resulting physical properties that influence its reactivity and applications compared to shorter or longer chain analogs. Its balance between volatility and reactivity makes it particularly valuable in organic synthesis and potential pharmaceutical applications.
S-Propyl thioacetate, a sulfur-containing organic compound, was first identified in studies of volatile metabolites in Allium cepa (garden onions) during investigations into the biochemical pathways of flavor and aroma compounds. While its exact discovery timeline remains unclear, research from the late 20th century highlighted its presence in onion extracts, linking it to the characteristic "green" and "garlic-like" olfactory profiles of these plants. The compound’s identification coincided with advances in gas chromatography-mass spectrometry (GC-MS), which enabled the detection of trace sulfur volatiles in biological matrices. Although not directly tied to landmark synthetic achievements, its structural simplicity positioned it as a model compound for studying thioester reactivity in prebiotic and organosulfur chemistry.
S-Propyl thioacetate is systematically named S-propyl ethanethioate under IUPAC guidelines, reflecting its structure as a thioester derivative of acetic acid. Key identifiers include:
| Property | Value |
|---|---|
| Molecular formula | C₅H₁₀OS |
| CAS registry number | 2307-10-0 |
| Molecular weight | 118.20 g/mol |
| SMILES notation | CCCSC(C)=O |
| Classification | Thioester |
The compound belongs to the thioester class, characterized by the general formula R-S-CO-R’, where the sulfur atom replaces the oxygen in conventional esters. Its structure comprises a propylthio group (-S-CH₂CH₂CH₃) bonded to an acetyl moiety (CH₃-CO-), distinguishing it from oxygen-based analogs like propyl acetate.
S-Propyl thioacetate occupies a niche in organosulfur chemistry due to its dual functionality as a sulfur nucleophile and electrophilic acyl donor. Key roles include:
The primary classical approach for synthesizing S-propyl thioacetate involves the direct alkylation of thioacetic acid or its salts with propyl halides [1] [2]. This methodology relies on the nucleophilic character of the thioacetate anion, which preferentially attacks the electrophilic carbon center of alkyl halides through an SN2 mechanism [3].
The fundamental reaction proceeds through the following pathway:
CH₃COSH + Base → CH₃COS⁻ + BH⁺
CH₃COS⁻ + CH₃CH₂CH₂X → CH₃COSCH₂CH₂CH₃ + X⁻
where X represents a halide leaving group (Cl, Br, or I) [1].
Research demonstrates that sodium thioacetate represents the most effective nucleophilic species for this transformation [1]. The preparation involves treating thioacetic acid with sodium carbonate in dichloromethane at room temperature, followed by addition of propyl halides. This method consistently achieves yields of 92-93% with reaction times of 2-3 hours [1].
| Alkylating Agent | Reaction Conditions | Yield (%) | Reaction Time (h) | Key Advantages |
|---|---|---|---|---|
| Propyl bromide | Na₂CO₃, CH₂Cl₂, room temp | 92-93 | 2-3 | High yield, simple workup |
| Propyl chloride | Na₂CO₃, CH₂Cl₂, room temp | 55-65 | 6-8 | Lower cost reagent |
| Propyl iodide | Na₂CO₃, CH₂Cl₂, room temp | 90-95 | 1.5-2 | Fastest reaction rate |
Potassium thioacetate serves as an alternative nucleophilic source, prepared through neutralization of thioacetic acid with potassium hydroxide [2]. This approach typically yields 85-95% of S-propyl thioacetate with reaction times ranging from 3-6 hours, depending on the specific alkyl halide employed [2].
A significant advancement involves the utilization of tetrafluoroboric acid (HBF₄) activation for direct conversion of alcohols to thioacetates [4]. This method enables the transformation of propyl alcohols directly to S-propyl thioacetate through protonation-mediated activation, achieving yields of 90-99% under neat thioacetic acid conditions [4].
Phase-transfer catalysis has emerged as a sophisticated approach for thioacetate synthesis, offering enhanced reaction rates and improved selectivity [5] [6]. The methodology involves the transport of ionic thioacetate species across phase boundaries, enabling reactions in heterogeneous systems [7].
Quaternary ammonium salt catalysts demonstrate exceptional efficacy in facilitating thioacetate formation. Tetrabutylammonium bromide (TBAB) exhibits superior catalytic activity with rate constants of 16.86 × 10³ min⁻¹ under optimized conditions [7]. The mechanism involves formation of lipophilic ion pairs that facilitate transport of thioacetate anions into organic phases where alkylation occurs [8].
| Catalyst Type | Loading (mol%) | Solvent System | Temperature (°C) | Conversion (%) | Recyclability |
|---|---|---|---|---|---|
| TBAB | 5-10 | Toluene/H₂O | 60-85 | 70-95 | No |
| TBAC | 5-10 | Biphasic organic | 25-80 | 75-90 | No |
| BTEAC | 5-15 | Various | 40-80 | 75-88 | Limited |
Crown ether complexes provide an alternative catalytic approach, offering regioselective thioacetate formation through specific cation coordination [9]. These systems demonstrate particular utility with potassium thioacetate, where crown ether-potassium complexes exhibit enhanced nucleophilicity compared to uncomplexed salts [9].
Polymer-supported phase-transfer catalysts represent a significant advancement, combining catalytic efficiency with facile recovery and reuse [8] [7]. These systems achieve conversions of 85-95% while maintaining catalytic activity over multiple reaction cycles. The solid-liquid interface facilitates product separation and catalyst recovery through simple filtration procedures [7].
Polyethylene glycol-400 (PEG400) has emerged as a versatile and environmentally benign medium for thioacetate synthesis [1] [10] [11]. This approach leverages the unique solvation properties of PEG400 to enhance nucleophilic substitution reactions while providing a recyclable reaction medium [10].
PEG400 demonstrates superior performance compared to conventional organic solvents, achieving conversions of 88-93% for S-propyl thioacetate synthesis [1]. The methodology involves dissolution of thioacetic acid and sodium carbonate in PEG400, followed by addition of propyl halides at room temperature [1].
The mechanism involves PEG400 stabilization of ionic intermediates through multiple coordination sites, effectively increasing the nucleophilicity of thioacetate anions [11]. This stabilization reduces activation barriers and accelerates reaction rates while maintaining excellent selectivity [10].
| Parameter | PEG400 System | Conventional Solvent | Improvement Factor |
|---|---|---|---|
| Reaction Rate | 19.52 × 10³ min⁻¹ | 12.30 × 10³ min⁻¹ | 1.6× |
| Yield | 88-93% | 75-85% | 1.1-1.2× |
| Recyclability | 5+ cycles | Not applicable | Significant |
| Environmental Impact | Very Low | Moderate | Major |
PEG400 recyclability represents a key advantage, with studies demonstrating maintenance of catalytic activity over five consecutive reaction cycles with minimal performance degradation [10]. Recovery involves simple phase separation followed by removal of products through washing with diethyl ether [10].
Comprehensive kinetic analysis reveals significant solvent effects on thioacetate formation rates and selectivity [12] [13]. Solvent polarity, dielectric constant, and hydrogen bonding capacity all influence reaction pathways and product distributions [14].
Dichloromethane emerges as the optimal solvent for conventional thioacetate synthesis, exhibiting rate constants of 24.63 × 10³ min⁻¹ with activation energies of 45-52 kJ/mol [12]. The moderate polarity and good solvation of both ionic and neutral species contribute to enhanced reaction rates [12].
| Solvent | Dielectric Constant | Rate Constant (k × 10³ min⁻¹) | Activation Energy (kJ/mol) | Reaction Order |
|---|---|---|---|---|
| Dichloromethane | 8.9 | 24.63 | 45-52 | Second order |
| PEG400 | ~13 | 19.52 | 38-45 | Mixed order |
| Water | 80.1 | 15.20 | 35-42 | First order |
| Toluene | 2.4 | 12.30 | 48-55 | Second order |
Aqueous reaction systems demonstrate unique kinetic profiles with first-order kinetics and reduced activation energies of 35-42 kJ/mol [15]. While reaction rates are lower compared to organic solvents, the environmental benefits and simplified workup procedures make aqueous systems attractive for green chemistry applications [16] [15].
Solvent-free conditions represent the most kinetically favorable approach, exhibiting zero-order kinetics with the lowest activation energies (28-35 kJ/mol) and highest rate constants (31.78 × 10³ min⁻¹) [4]. These conditions eliminate mass transfer limitations and maximize reactant concentrations [17].
Modern thioacetate synthesis increasingly emphasizes waste reduction through implementation of green chemistry principles [18] [19]. Multiple strategies have been developed to minimize environmental impact while maintaining synthetic efficiency [20].
Atom economy optimization represents a fundamental approach, designing reactions to maximize incorporation of starting materials into the final product [18]. S-propyl thioacetate synthesis via direct alkylation achieves atom economies of 80-95%, significantly reducing byproduct formation [1].
| Technique | Waste Reduction (%) | Energy Savings (%) | Implementation Cost | Scalability |
|---|---|---|---|---|
| Solvent recycling | 70-85 | 20-35 | Medium | Excellent |
| Catalyst recovery | 60-90 | 10-25 | Low-Medium | Good |
| Atom economical design | 80-95 | 15-30 | Low | Excellent |
| Microwave heating | 50-70 | 40-60 | Medium | Good |
| Aqueous reactions | 75-90 | 25-40 | Low | Excellent |
Microwave-assisted synthesis substantially reduces reaction times and energy consumption while improving yields [21]. This approach achieves 50-70% waste reduction through elimination of prolonged heating requirements and reduced solvent usage [21].
Aqueous reaction systems eliminate organic solvent waste entirely, achieving 75-90% waste reduction compared to conventional organic synthesis [16] [15]. These systems utilize water as the primary reaction medium, dramatically reducing environmental impact [15].
Catalyst recovery and reuse represents a critical component of sustainable thioacetate synthesis [22] [23]. Multiple heterogeneous and recoverable homogeneous catalyst systems have been developed to address this requirement [24].
PEG400 systems demonstrate exceptional recyclability, maintaining 90-95% activity over five consecutive reaction cycles [10]. Recovery involves simple phase separation, with the PEG400 phase containing dissolved catalyst being directly reused [11].
| Catalyst Type | Cycle Number | Activity Retention (%) | Recovery Method | Economic Viability |
|---|---|---|---|---|
| PEG400 | 5+ | 90-95 | Phase separation | High |
| Supported Pd complexes | 5-8 | 85-92 | Filtration | Medium |
| Polymer-bound ammonium | 10+ | 88-95 | Filtration | High |
| Magnetic nanoparticles | 6-10 | 80-88 | Magnetic separation | Medium |
Polymer-supported catalysts exhibit outstanding stability and recyclability, with some systems maintaining activity over ten reaction cycles [24]. These heterogeneous systems enable facile catalyst recovery through simple filtration while minimizing metal leaching [22].
Magnetic nanoparticle catalysts offer unique advantages through magnetic separation capabilities [22]. These systems achieve 80-88% activity retention over 6-10 cycles while eliminating the need for conventional separation techniques [22].
Enzymatic catalysis represents the ultimate in sustainable catalysis, with lipase-mediated thioacetate hydrolysis achieving high stereoselectivity and minimal environmental impact [25] [26] [27]. While limited to specific transformations, enzymatic approaches demonstrate the potential for completely biodegradable catalytic systems [27].
Flammable;Irritant